

Unraveling the Architecture of Pradimicin T1 Analog: A Guide to Structural Elucidation

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Compound of Interest

Compound Name: Pradimicin T1

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This document provides detailed application notes and protocols for the structural elucidation of **Pradimicin T1** analogs. Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone core, substituted with a D-amino acid and one or more sugar moieties.^{[1][2]} The precise determination of the structure of novel analogs is crucial for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.

The primary methods employed for the structural elucidation of **Pradimicin T1** and its analogs are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. This guide will delve into the protocols for each of these techniques, provide guidance on data interpretation, and present key data in a structured format for easy comparison.

Key Analytical Techniques

The structural determination of **Pradimicin T1** analogs relies on a combination of spectroscopic and analytical techniques to define the connectivity, stereochemistry, and overall three-dimensional shape of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Pradimicin analogs in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon-hydrogen framework and the connectivity between different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the analogs. Fragmentation analysis can further help in identifying the different structural components, such as the aglycone core and the sugar residues. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a particularly useful technique for the analysis of Pradimicins.^{[3][4]}

X-ray Crystallography

For analogs that can be crystallized, single-crystal X-ray crystallography provides the most unambiguous and precise three-dimensional structural information, including the absolute configuration of stereocenters.

Data Presentation: Spectroscopic Data for Pradimicin T1

The following tables summarize key spectroscopic data for **Pradimicin T1**, which serve as a reference for the analysis of its analogs.

Table 1: ¹H NMR Spectroscopic Data for **Pradimicin T1** (in DMSO-d₆)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.85	d	8.0
H-2	7.50	t	8.0
H-3	7.90	d	8.0
H-5	5.20	d	4.0
H-6	3.50	m	7.5
H-7 OCH ₃	3.90	s	
H-1'	5.40	d	7.0
H-1''	4.80	d	7.0
H-1'''	4.50	d	7.0

Note: This is a representative dataset and actual values may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **Pradimicin T1** (in DMSO-d₆)

Carbon	Chemical Shift (δ , ppm)
C-4	185.0
C-12	182.0
C-7	160.0
C-9	158.0
C-11	155.0
C-1'	102.0
C-1''	105.0
C-1'''	108.0
C-7 OCH ₃	56.0

Note: This is a representative dataset and actual values may vary slightly depending on experimental conditions.

Table 3: Mass Spectrometry Data for **Pradimicin T1**

Technique	Ionization Mode	Observed m/z	Interpretation
FAB-MS	Positive	858.28	[M+H] ⁺
FAB-MS	Positive	880.26	[M+Na] ⁺
HR-FAB-MS	Positive	858.2815	Calculated for C ₄₁ H ₄₄ N ₂ O ₁₈ : 858.2801

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring and analyzing NMR data for a novel **Pradimicin T1** analog.

1.1. Sample Preparation:

- Dissolve 5-10 mg of the purified **Pradimicin T1** analog in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

1.2. 1D NMR Data Acquisition:

- ^1H NMR:
 - Spectrometer: 500 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: 12 ppm
 - Acquisition Time: 2-3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-64
- ^{13}C NMR:
 - Spectrometer: 125 MHz or corresponding frequency for the available ^1H field.
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: 200-220 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096

1.3. 2D NMR Data Acquisition:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C , crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish the relative stereochemistry.

1.4. Data Analysis:

- Process the acquired FID data using appropriate software (e.g., TopSpin, Mnova).
- Reference the spectra to the internal standard (TMS).
- Integrate the ^1H NMR signals to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to identify spin systems.
- Use 2D NMR data to assemble the molecular structure by connecting the identified spin systems and functional groups.

Protocol 2: Mass Spectrometric Analysis

This protocol describes the use of Fast Atom Bombardment Mass Spectrometry (FAB-MS) for the analysis of **Pradimicin T1** analogs.

2.1. Sample Preparation:

- Prepare a solution of the **Pradimicin T1** analog at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a methanol/water mixture.
- Prepare a matrix solution (e.g., 3-nitrobenzyl alcohol, glycerol).
- Mix a small volume (e.g., 1 μL) of the sample solution with an equal volume of the matrix on the FAB probe tip.

2.2. Data Acquisition:

- Instrument: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer equipped with a FAB ion source.
- Ionization: Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., Xenon or Argon).
- Mass Analyzer: Scan the appropriate mass range to detect the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) and fragment ions.
- High-Resolution MS (HRMS): For accurate mass measurement to determine the elemental composition.

2.3. Data Analysis:

- Identify the molecular ion peak to confirm the molecular weight of the analog.
- Analyze the fragmentation pattern to deduce structural information. Key fragmentations often involve the loss of sugar moieties.

- Compare the fragmentation pattern with that of known Pradimicin structures to identify modifications.

Protocol 3: X-ray Crystallography

This protocol provides a general workflow for the single-crystal X-ray diffraction analysis of a **Pradimicin T1** analog.

3.1. Crystallization:

- Dissolve the purified **Pradimicin T1** analog in a suitable solvent to near-saturation.
- Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals.
- Screen a variety of solvents, precipitants, and temperatures to find optimal crystallization conditions.

3.2. Data Collection:

- Mount a suitable single crystal on a goniometer head.
- Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K) to minimize radiation damage.

3.3. Structure Solution and Refinement:

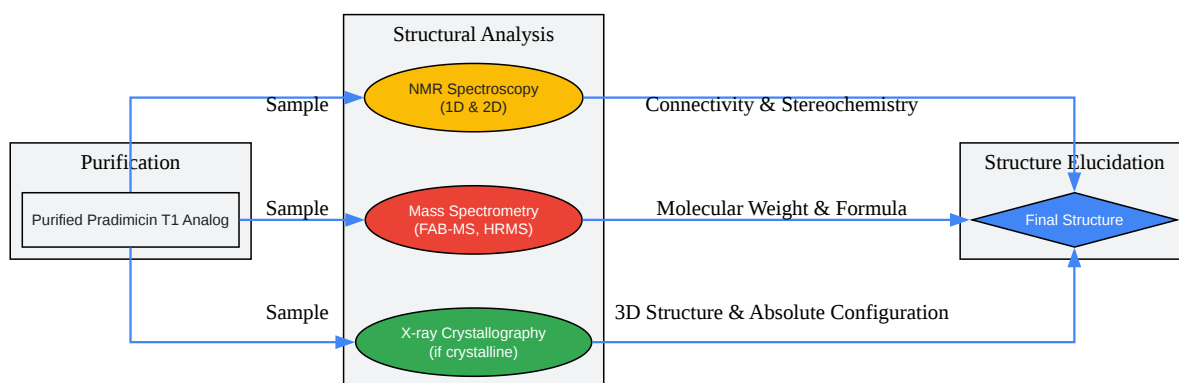
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

3.4. Data Analysis:

- Visualize the three-dimensional structure using molecular graphics software.
- Analyze the bond connectivity, stereochemistry, and intermolecular interactions.
- The absolute configuration can often be determined from anomalous dispersion effects if a heavy atom is present or by using a chiral reference.

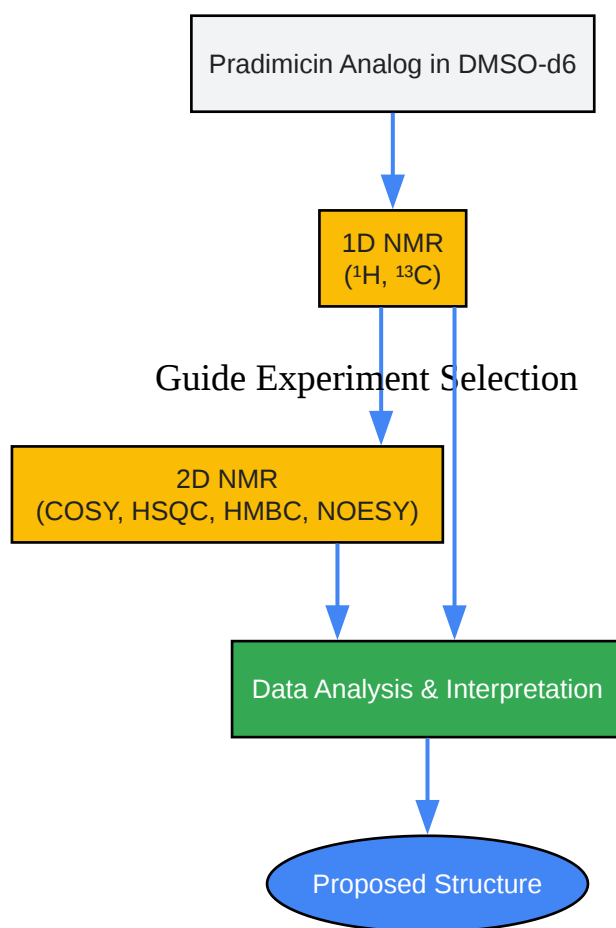
Visualizations

The following diagrams illustrate the workflows for the structural elucidation of **Pradimicin T1** analogs.



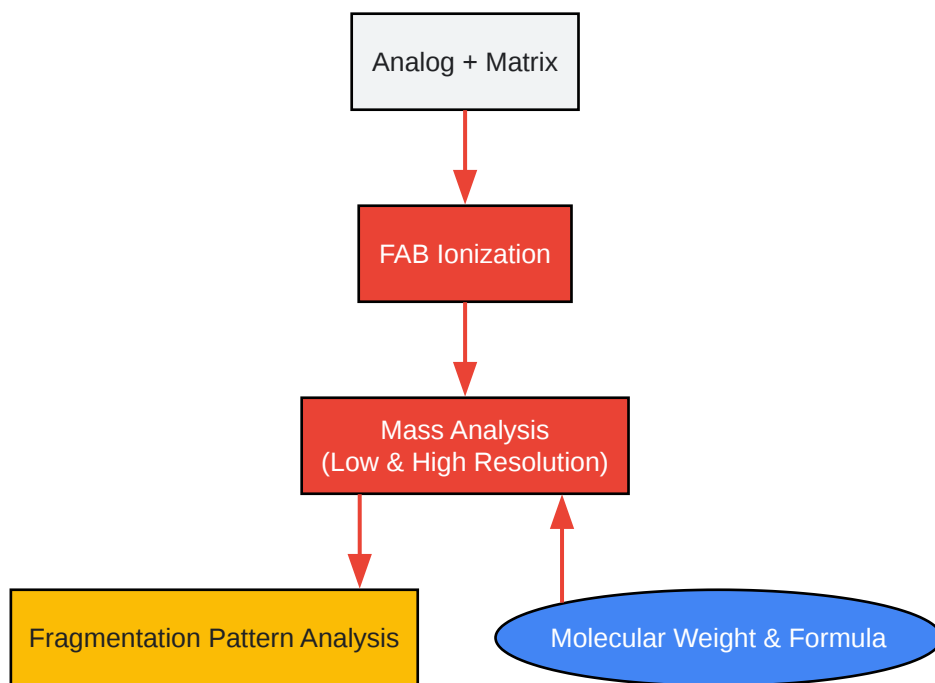
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Caption: Overall workflow for structural elucidation.



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Caption: Detailed NMR spectroscopy workflow.



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Caption: Mass spectrometry workflow.

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